molecular formula C19H23BrN2O2 B4998320 2-[(4-benzyl-1-piperazinyl)methyl]-4-bromo-6-methoxyphenol

2-[(4-benzyl-1-piperazinyl)methyl]-4-bromo-6-methoxyphenol

Cat. No. B4998320
M. Wt: 391.3 g/mol
InChI Key: RURSRGUSGVRRSX-UHFFFAOYSA-N
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Description

2-[(4-benzyl-1-piperazinyl)methyl]-4-bromo-6-methoxyphenol, also known as BRL-15572, is a chemical compound that belongs to the class of phenols. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

2-[(4-benzyl-1-piperazinyl)methyl]-4-bromo-6-methoxyphenol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models (3, 4). This compound has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms (5, 6).

Mechanism of Action

The exact mechanism of action of 2-[(4-benzyl-1-piperazinyl)methyl]-4-bromo-6-methoxyphenol is not fully understood. However, it has been suggested that this compound acts as a selective antagonist of the dopamine D3 receptor (7). This receptor is known to play a role in regulating reward and motivation, and its dysfunction has been implicated in various psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to increase the release of dopamine in the prefrontal cortex and striatum (8). This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus (9). BDNF is a protein that plays a crucial role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-benzyl-1-piperazinyl)methyl]-4-bromo-6-methoxyphenol in lab experiments is its high selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-[(4-benzyl-1-piperazinyl)methyl]-4-bromo-6-methoxyphenol. One area of interest is the potential use of this compound in the treatment of schizophrenia. Studies have shown that the dopamine D3 receptor may play a role in the pathophysiology of this disorder (10). Another area of interest is the potential use of this compound in the treatment of drug addiction and withdrawal symptoms. Further studies are needed to determine the efficacy of this compound in these applications.
In conclusion, this compound is a chemical compound with potential therapeutic applications in various neurological and psychiatric disorders. Its selective antagonism of the dopamine D3 receptor makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
References:
1. C. R. Johnson, et al. J. Med. Chem. 2003, 46, 3127-3130.
2. S. D. Houghton, et al. Tetrahedron Lett. 2005, 46, 2273-2276.
3. M. A. Gobert, et al. Psychopharmacology (Berl) 2008, 196, 105-115.
4. A. Newman-Tancredi, et al. Neuropsychopharmacology 2009, 34, 2740-2754.
5. A. G. Harmeier, et al. Eur. J. Pharmacol. 2015, 762, 372-380.
6. K. J. Kuc, et al. Eur. J. Pharmacol. 2018, 820, 1-8.
7. A. Newman-Tancredi, et al. J. Pharmacol. Exp. Ther. 2007, 320, 1097-1108.
8. A. Newman-Tancredi, et al. J. Neurochem. 2007, 102, 1563-1575.
9. A. Newman-Tancredi, et al. Eur. J. Pharmacol. 2010, 635, 72-79.
10. A. K. Malhotra, et al. Am. J. Psychiatry 1996, 153, 183-190.

Synthesis Methods

The synthesis of 2-[(4-benzyl-1-piperazinyl)methyl]-4-bromo-6-methoxyphenol involves the reaction of 4-bromo-2-hydroxy-6-methoxybenzaldehyde with benzylpiperazine in the presence of sodium triacetoxyborohydride. The resulting product is then treated with hydrochloric acid to obtain the final compound. The synthesis of this compound has been reported in several research articles (1, 2).

properties

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]-4-bromo-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O2/c1-24-18-12-17(20)11-16(19(18)23)14-22-9-7-21(8-10-22)13-15-5-3-2-4-6-15/h2-6,11-12,23H,7-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURSRGUSGVRRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)CN2CCN(CC2)CC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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